molecular formula C12H12N2O2 B15163166 (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B15163166
M. Wt: 216.24 g/mol
InChI Key: FYILOUNFMNWLHX-UHFFFAOYSA-N
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Description

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a chemical compound that belongs to the class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxyimino group and a methyl group attached to the benzo[b]azepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azepine derivatives.

Scientific Research Applications

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This is an isomer of the compound with a different configuration of the methoxyimino group.

    3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the (Z) configuration, leading to different chemical properties.

    5-Methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the methoxyimino group, leading to different reactivity and applications.

Uniqueness

(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is unique due to its specific configuration and the presence of both the methoxyimino and methyl groups

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(methoxyamino)-5-methyl-1-benzazepin-2-one

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15)

InChI Key

FYILOUNFMNWLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC

Origin of Product

United States

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